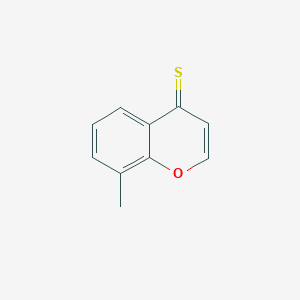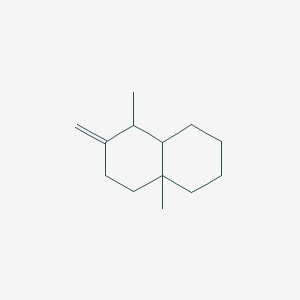![molecular formula C6H6N2O2 B14358631 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one CAS No. 92755-09-4](/img/structure/B14358631.png)
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system that includes an oxadiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine 1-oxide with thiophosgene in ethanol solution in the presence of sodium bicarbonate . Another method includes heating ethyl N-2-pyridylcarbamate 1-oxide at 150°C . These reactions typically yield the desired compound with good stability at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and relatively mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: Substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include thiophosgene, sodium bicarbonate, and ethanol . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as pyridine 1-oxide derivatives and pyridone derivatives .
Scientific Research Applications
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share a similar oxadiazole ring but differ in their substituents and overall structure.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole derivatives: These compounds have a different ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and biological properties that are not observed in other oxadiazole derivatives.
Properties
CAS No. |
92755-09-4 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1,8a-dihydro-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-7-5-3-1-2-4-8(5)10-6/h1-5H,(H,7,9) |
InChI Key |
WSFDACFGVBIGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2NC(=O)ON2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


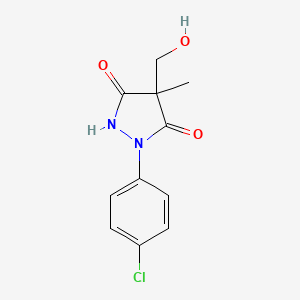
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

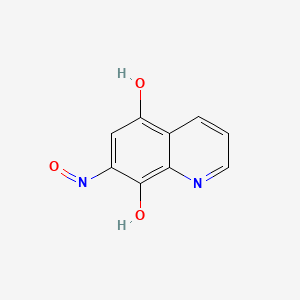
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)


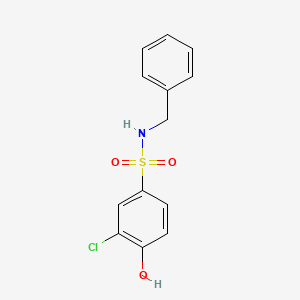
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
